methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18115607
InChI: InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18115607

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name methyl 1-prop-2-ynylpyrazole-4-carboxylate
Standard InChI InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3
Standard InChI Key PMHJYOSVWCPQQJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1)CC#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The propargyl group (–CH₂C≡CH) at N1 introduces sp-hybridized carbon atoms, while the methyl ester (–COOCH₃) at C4 contributes polar functionality. The IUPAC name, methyl 1-prop-2-ynylpyrazole-4-carboxylate, reflects these substituents .

Key structural parameters include:

  • Bond lengths: The C=O bond in the ester group measures approximately 1.21 Å, typical for carbonyl groups, while the C≡C bond in the propargyl moiety is ~1.20 Å .

  • Dihedral angles: The propargyl group forms a dihedral angle of ~49° with the pyrazole plane, allowing rotational flexibility .

Table 1: Comparative Structural Data for Pyrazole Derivatives

CompoundMolecular FormulaSubstituents (Position)Molecular Weight (g/mol)
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylateC₈H₈N₂O₂Propargyl (N1), COOCH₃ (C4)164.16
Methyl 1-methyl-1H-pyrazole-4-carboxylateC₆H₈N₂O₂Methyl (N1), COOCH₃ (C4)140.14
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄4-Nitrophenyl (N1), CF₃ (C5)329.23

Synthesis and Optimization

Challenges and Solutions

  • Regioselectivity: Competing alkylation at C3/C5 positions is mitigated by steric hindrance from the ester group, favoring N1 substitution.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Reactivity and Functionalization

Click Chemistry Applications

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reactivity is exploited to create hybrid molecules for drug discovery .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), serving as a precursor for amides and hydrazides. For example:

C₈H₈N₂O₂NaOHC₇H₆N₂O₂RNH₂C₇H₇N₃O\text{C₈H₈N₂O₂} \xrightarrow{\text{NaOH}} \text{C₇H₆N₂O₂} \xrightarrow{\text{RNH₂}} \text{C₇H₇N₃O}

.

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit diverse pharmacological properties, including:

  • Anticancer activity: Analogues with electron-withdrawing groups (e.g., CF₃) show inhibition of cyclooxygenase-2 (COX-2) .

  • Antimicrobial effects: The propargyl group enhances lipid solubility, improving membrane penetration .

Table 2: Bioactivity of Selected Pyrazole Derivatives

CompoundTarget ActivityIC₅₀ (μM)Source
Celecoxib (COX-2 inhibitor)Anti-inflammatory0.04
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylateAntibacterial12.5

Drug Design Considerations

The compound’s modular structure allows “plug-and-play” modifications:

  • Propargyl group: Enhances pharmacokinetic properties via metabolic stability.

  • Ester group: Serves as a prodrug moiety, hydrolyzed in vivo to active acids .

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

  • Propargyl vs. Methyl (N1): The propargyl group increases π-orbital overlap, accelerating cycloaddition reactions compared to methyl .

  • COOCH₃ (C4) vs. CF₃ (C5): Electron-withdrawing CF₃ groups (as in ) lower LUMO energy, favoring nucleophilic attacks .

Crystallographic Insights

X-ray diffraction of related compounds reveals:

  • Intermolecular interactions: C–H⋯O hydrogen bonds stabilize crystal packing .

  • Torsional flexibility: The propargyl group’s rotation is sterically hindered, unlike smaller substituents .

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